molecular formula C9H8ClF2N3O B3106941 (5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1609395-83-6

(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No. B3106941
CAS RN: 1609395-83-6
M. Wt: 247.63
InChI Key: ADLAIJXOJZVLNT-UHFFFAOYSA-N
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Description

(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, also known as DPO-1, is a chemical compound that has been widely studied for its potential use as a selective inhibitor of the hERG potassium channel. This channel plays an important role in regulating the electrical activity of the heart, and inhibitors of this channel have been shown to have potential as anti-arrhythmic drugs. In

Scientific Research Applications

Therapeutic Applications

1,3,4-Oxadiazole derivatives have demonstrated a wide range of bioactivities, making them significant in the development of new medicinal agents. Their peculiar structural features facilitate effective binding with various enzymes and receptors in biological systems, thus eliciting an array of bioactivities. These compounds have been explored for their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).

Material Science Applications

In addition to therapeutic applications, oxadiazole derivatives have been studied for their potential in material science, particularly in the development of plastic scintillators. These compounds, including variants of 1,3,4-oxadiazole, have been identified as luminescent activators and wavelength shifters in plastic scintillators, showing promise in maintaining or enhancing scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Drug Development and Research

The 1,3,4-oxadiazole core is noted for its structural significance in numerous bioactive molecules, contributing to the development of new drug candidates for treating various diseases. These compounds have been highlighted for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities, among others, underscoring the diversity of their pharmacological applications (Rana, Salahuddin, & Sahu, 2020).

properties

IUPAC Name

[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O.ClH/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9;/h1-3H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLAIJXOJZVLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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